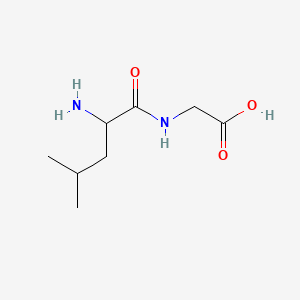

DL-Leucylglycine

Beschreibung

Contextualization of Dipeptide Chemistry in Biochemical Systems

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond. dergipark.org.tr They are fundamental components of numerous biological processes, including protein synthesis and degradation, nutrient absorption, and cellular signaling. dergipark.org.trresearchgate.net In biochemical systems, dipeptides can be formed during the hydrolysis of larger proteins or synthesized to serve specific functions. nih.gov Their transport across cellular membranes is a critical process, often mediated by specific transporter systems. researchgate.net The study of dipeptide chemistry, therefore, provides essential insights into metabolism, enzymology, and the structural biology of proteins.

Strategic Importance of DL-Leucylglycine as a Model Compound in Peptide Research

This compound is frequently employed as a model compound in peptide research for several strategic reasons. Its structure is simple yet contains key features of larger peptides, such as the peptide bond and amino acid side chains. The presence of both D- and L-isomers of leucine (B10760876) in the racemic mixture allows researchers to study stereospecificity in enzymatic reactions and transport processes. ontosight.ai For instance, studies on the hydrolysis of leucylglycine by enzymes like leucine aminopeptidase (B13392206) have provided valuable information on enzyme kinetics and substrate specificity. semanticscholar.orgworthington-biochem.com Furthermore, its use in studies of peptide synthesis and hydrolysis under various conditions, such as with different catalysts or in the presence of metal ions, helps to elucidate the mechanisms of these fundamental reactions. kyoto-u.ac.jpacs.orgacs.org The compound has also been used in chromatographic and sequencing studies to develop and refine analytical techniques for peptides. scispace.comscispace.com

Overview of Current Research Trajectories on Dipeptide Systems

Current research on dipeptide systems is diverse and expanding into several key areas. One major focus is on the self-assembly of dipeptides into nanostructures, such as nanotubes and hydrogels, for applications in biotechnology and materials science. dergipark.org.trtandfonline.com These self-assembling materials have potential uses in drug delivery, tissue engineering, and as scaffolds for biocatalysis. dergipark.org.trtandfonline.commdpi.com Another significant area of research is the synthesis of novel dipeptides with specific biological activities, including antitumor and antiviral properties. researchgate.networldscientific.com Advances in synthetic methodologies, such as the use of microwave-assisted synthesis and novel coupling agents, are enabling more efficient production of these complex molecules. mdpi.comresearchgate.net Additionally, there is ongoing investigation into the therapeutic potential of peptides, with research into peptide-based drugs for conditions like cancer and diabetes. mdpi.com The study of cyclic dipeptides is also a prominent field, as these structures often exhibit interesting biological activities and serve as important pharmacophores. nih.govworldscientific.com

Delimitation of Research Scope for this compound Investigations

The scope of research involving this compound is primarily focused on its fundamental chemical and biochemical properties. Investigations typically center on its role as a substrate in enzymatic reactions, particularly in studies of peptidase activity and kinetics. semanticscholar.orgworthington-biochem.com It is also a key subject in studies of peptide hydrolysis, both acid-catalyzed and resin-catalyzed, to understand the stability of the peptide bond under different environmental conditions. acs.orgacs.org Research also extends to its use in the development of analytical methods for peptide separation and identification. scispace.comscispace.com While the broader field of dipeptide research explores therapeutic applications and complex nanostructures, investigations into this compound itself are generally confined to these foundational areas of peptide chemistry and biochemistry, providing the essential data needed to inform more applied studies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₃ | ontosight.aichemicalbook.comnih.govchemeo.comechemi.com |

| Molecular Weight | 188.22 g/mol | chemicalbook.comnih.govchemeo.comamazonaws.com |

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]acetic acid | nih.gov |

| Physical State | Solid, White to Almost white powder/crystal | chemicalbook.comechemi.comamazonaws.com |

| Solubility | Soluble in water | ontosight.aichemicalbook.com |

| pKa₁ | 3.25 (+1) at 25°C | chemicalbook.com |

| pKa₂ | 8.28 (0) at 25°C | chemicalbook.com |

| XLogP3 | -2.3 | nih.govechemi.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetyl-DL-methionine |

| Acetyl-L-phenylalanine |

| Acetylglycine |

| Benzoyldiglycine |

| Benzoylglycine |

| Benzoyl-DL-leucylglycine |

| Benzoyl-DL-methionine |

| Benzoyl-DL-phenylalanine |

| Cl-acetyl-L-leucine |

| Cl-acetyl-L-phenylalanine |

| Cysteine |

| Diglycine |

| DL-Alanyl-DL-asparagine |

| DL-Alanylglycine |

| This compound |

| DL-Valyl-DL-isoleucine |

| Glycine (B1666218) |

| Glycyl-DL-valine |

| Glycylglycine |

| Glycyl-L-leucine |

| Glycyl-L-tryptophan |

| Glycyl-L-tyrosine |

| Leucine |

| Leucyldiglycine |

| L-Leucylglycine |

| Prolyl-L-tyrosine |

| Triglycine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXFEZIFXFIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977064 | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

615-82-7, 997-05-7, 686-50-0 | |

| Record name | Leucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Leucylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-leucylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Dl Leucylglycine

Stereoselective Synthesis of DL-Leucylglycine and its Enantiomers

The synthesis of dipeptides such as this compound and its specific stereoisomers (L-Leucylglycine, D-Leucylglycine) requires precise control over the formation of the amide bond to achieve the desired configuration. Modern synthetic chemistry offers several advanced methodologies to accomplish this, including enzymatic, solid-phase, and solution-phase approaches.

Enzymatic synthesis has emerged as a powerful tool for stereoselective peptide bond formation due to the high specificity of enzymes. These biocatalysts can operate under mild conditions, often in aqueous environments, and can distinguish between enantiomers of a racemic mixture.

Research has shown that various enzymes exhibit catalytic activity for the synthesis of leucylglycine. For instance, some amidases have been identified that can facilitate the formation of the peptide bond. Studies indicate that dipeptides like L-leucylglycine can be excellent substrates for certain enzymes, highlighting the potential for highly efficient and stereospecific production. researchgate.net The bacterium Ochrobactrum anthropi possesses enzymes with activity toward L-leucylglycine, suggesting its utility in the enzymatic synthesis of D-amino acid-containing peptides. pu-toyama.ac.jp The chemoenzymatic approach combines chemical synthesis with enzymatic resolution, offering a versatile route to optically active peptides. researchgate.net

Table 1: Examples of Enzymatic Systems in Leucylglycine Synthesis

| Enzyme/System | Substrate(s) | Product | Key Finding |

|---|---|---|---|

| Specific Amidases | Leucine (B10760876) derivatives, Glycine (B1666218) | L-Leucylglycine | Demonstrates high substrate specificity and potential for stereoselective synthesis. researchgate.net |

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.combeilstein-journals.org This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. bachem.com For a dipeptide like leucylglycine, the process is straightforward.

The synthesis begins by attaching the C-terminal amino acid, glycine, to a solid support (resin). beilstein-journals.org The Nα-amino group of the resin-bound glycine is protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com This protecting group is then removed (deprotection), and the next amino acid, protected leucine, is activated and coupled to the free amino group of glycine. beilstein-journals.orgbachem.com The choice of protecting groups for the leucine side chain is crucial to prevent side reactions. beilstein-journals.org Finally, the completed dipeptide is cleaved from the resin. researchgate.net

Table 2: Common Protecting Groups and Reagents in SPPS for Dipeptide Synthesis

| Component | Examples | Function |

|---|---|---|

| Nα-Protecting Groups | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl) | Protects the N-terminal amine during coupling. masterorganicchemistry.combeilstein-journals.org |

| Solid Support (Resin) | Merrifield resin, Wang resin, Rink amide resin | Insoluble support for peptide assembly. beilstein-journals.orgcsic.es |

| Coupling Reagents | DCC (Dicyclohexylcarbodiimide), HATU, DIC (Diisopropylcarbodiimide) | Activate the carboxyl group of the incoming amino acid for amide bond formation. masterorganicchemistry.comcsic.es |

| Cleavage Reagents | TFA (Trifluoroacetic acid) | Releases the synthesized peptide from the resin. masterorganicchemistry.comresearchgate.net |

Solution-phase synthesis, the classical method of peptide synthesis, involves carrying out all reactions in a liquid solvent medium. fiveable.me While often more labor-intensive regarding purification compared to SPPS, it offers greater flexibility in the choice of solvents and reagents and is highly scalable. fiveable.menumberanalytics.com

Achieving chiral control is paramount in solution-phase synthesis to prevent racemization and ensure the formation of the desired stereoisomer. numberanalytics.com This is accomplished through several strategies:

Chiral Auxiliaries: A chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction. numberanalytics.com

Asymmetric Catalysis: Chiral catalysts, such as enzymes or metal complexes with chiral ligands, are used to control the stereochemistry of the peptide bond formation. numberanalytics.comacs.org

Careful Control of Coupling Reagents and Conditions: The choice of coupling reagent and reaction temperature can significantly impact the degree of racemization. Additives are often used to suppress side reactions.

For the synthesis of L-leucylglycine, a common route involves reacting an N-protected L-leucine with a C-protected glycine ester using a coupling agent. A specific example is the synthesis of L-leucyl[1-11C]glycine, prepared by coupling L-leucine-N-carboxyanhydride with labeled glycine. capes.gov.br This method highlights the use of activated amino acid derivatives to facilitate peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Dipeptides

Functional Group Derivatization and Analog Preparation

Modifying the structure of this compound by adding functional groups is essential for creating tools for biochemical and medical research, such as molecular probes or bioconjugates.

The N-terminus (amino group) and C-terminus (carboxyl group) of leucylglycine are common sites for modification to create probes for detection, imaging, and affinity purification. universiteitleiden.nl

N-Terminal Modifications: The free amino group is nucleophilic and can be readily modified.

Acetylation: Adding an acetyl group removes the positive charge and can increase the peptide's stability against degradation.

Biotinylation: The attachment of biotin (B1667282) allows for strong and specific binding to streptavidin, a technique widely used in immunoassays and for enrichment strategies. universiteitleiden.nlgenscript.com

Fluorophores: Attaching fluorescent tags like Fluorescein (FITC) or Rhodamine allows for the visualization and tracking of the peptide in biological systems. genscript.com

C-Terminal Modifications: The carboxyl group can also be functionalized.

Amidation: Converting the C-terminal carboxylic acid to an amide neutralizes the negative charge and can prevent degradation by certain peptidases.

Esterification: Formation of methyl or ethyl esters can be an intermediate step in synthesis or used to alter the peptide's properties. genscript.com

Conjugation to Probes: Specialized linkers can be attached to the C-terminus to couple other molecules, although this is often more challenging than N-terminal modification. nist.gov A strategy to achieve selective C-terminal modification involves using enzymes like LysC to generate peptides with a unique C-terminal lysine (B10760008), which can then be specifically functionalized. nist.gov

Table 3: Selected Terminal Modifications for Probe Design

| Modification Type | Reagent/Tag | Purpose | Terminus |

|---|---|---|---|

| Affinity Labeling | Biotin | Detection, purification, and immobilization. universiteitleiden.nl | N-terminal |

| Fluorescence Labeling | FITC, 5-FAM, Cy3, Cy5 | Fluorescence-based assays, imaging. genscript.com | N-terminal |

| Stability Enhancement | Acetylation | Mimics native proteins, prevents degradation. | N-terminal |

Bioconjugation involves covalently linking a peptide to another biomolecule, such as a protein or a polymer. beilstein-journals.org The side chain of leucine is an isobutyl group, which is aliphatic and non-reactive, making it unsuitable for direct functionalization under standard bioconjugation conditions.

Therefore, to achieve side-chain functionalization for a leucylglycine-based molecule, one of two strategies is typically employed:

Introduction of a Functional Amino Acid: The sequence can be altered to include an amino acid with a reactive side chain. For example, replacing leucine with lysine would introduce a primary amine, or replacing it with cysteine would introduce a thiol group, both of which are readily used for bioconjugation.

Use of Non-canonical Amino Acids: A synthetic analog of leucine containing a reactive group (e.g., an azide (B81097) or alkyne for "click chemistry") can be incorporated during synthesis. beilstein-journals.org

These strategies allow for the site-specific attachment of leucylglycine derivatives to larger molecules, which is crucial for applications like creating antibody-drug conjugates or functionalizing surfaces with peptides. beilstein-journals.orgnih.gov

N-Terminal and C-Terminal Modifications for Probe Design

Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound, whether through classical solution-phase methods or solid-phase strategies, yields a crude product containing not only the target dipeptide but also unreacted starting materials, reagents, and side-products. Achieving research-grade purity, typically exceeding 98%, necessitates robust purification and isolation protocols. The choice of technique is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity. Early methods involved fractional precipitation with agents like ethanol (B145695) or ammonium (B1175870) sulfate, followed by dialysis, which could significantly increase purity. tandfonline.comtandfonline.com However, for obtaining high-purity material suitable for sensitive research applications, chromatographic techniques are indispensable.

Advanced Chromatographic Resolution of Dipeptide Mixtures

Chromatography is the cornerstone of modern peptide purification, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. For dipeptides like this compound, which exist as a racemic mixture of D-Leucylglycine and L-Leucylglycine, advanced chromatographic methods are essential not only for purification from synthetic by-products but also for the analytical or preparative resolution of its stereoisomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for peptide purification. renyi.huhplc.eu It separates molecules based on their hydrophobicity. renyi.hu The stationary phase is nonpolar, typically consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18), while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile (B52724). hplc.eu A gradient of increasing organic solvent concentration is used to elute the bound peptides in order of increasing hydrophobicity. renyi.hu For peptide separations, an ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. hplc.eu

Key parameters in an RP-HPLC purification protocol for this compound can be manipulated to optimize separation, including the choice of column, mobile phase composition, gradient slope, and flow rate. renyi.hu

Chiral Chromatography is specifically employed for the separation of enantiomers. Since this compound is a mixture of two enantiomers, resolving them requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). Several CSPs have been developed that can resolve dipeptide enantiomers. For instance, stationary phases based on poly(L-leucine) or poly(L-phenylalanine) have shown high enantioselectivity for dipeptide derivatives. nih.gov Another approach utilizes CSPs based on Cinchona alkaloids, which can separate various dipeptides, including aliphatic ones, under non-aqueous polar organic mobile phase conditions. u-szeged.hu The separation mechanism on these zwitterionic or anion-exchange type CSPs relies on multiple interactions, including electrostatic forces, between the chiral selector and the dipeptide enantiomers. u-szeged.hu

Supercritical Fluid Chromatography (SFC) represents a more advanced and "greener" alternative to HPLC. acs.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. CO2 is often mixed with a small amount of an organic modifier (e.g., methanol) and an additive (e.g., TFA). acs.org SFC can offer faster separations and reduced organic solvent consumption compared to HPLC, making it a sustainable choice for purification. acs.org

| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Primary Application for this compound |

|---|---|---|---|---|

| RP-HPLC | Hydrophobicity | C18-silica | Water/Acetonitrile gradient with 0.1% TFA hplc.eu | General purification from synthetic impurities. mtoz-biolabs.com |

| Chiral HPLC | Enantioselective Interactions | Cinchona alkaloid-based zwitterionic CSP u-szeged.hu | Methanol (B129727)/Acetonitrile with acid/base additives u-szeged.hu | Separation of D-Leucylglycine and L-Leucylglycine enantiomers. |

| SFC | Polarity and Solvation in Supercritical Fluid | Various, including chiral phases | Supercritical CO2 with Methanol modifier acs.org | Fast, efficient, and "green" purification. acs.org |

Spectroscopic Purity Assessment Methodologies

Following purification, the identity and purity of the isolated this compound must be rigorously confirmed. This is accomplished using a combination of spectroscopic techniques that provide orthogonal information on the compound's structure and the presence of any contaminants.

High-Performance Liquid Chromatography (HPLC) coupled with a detector is the standard method for determining peptide purity. mtoz-biolabs.com A sample of the purified product is injected into an analytical HPLC system, and the resulting chromatogram is analyzed. A pure compound should ideally present as a single, sharp peak. creative-proteomics.com Purity is calculated by taking the area of the target peptide peak as a percentage of the total area of all detected peaks. mtoz-biolabs.com UV detection is common, with the peptide bond showing strong absorbance around 220 nm. mtoz-biolabs.comcreative-proteomics.com

Mass Spectrometry (MS) provides precise molecular weight information, confirming the identity of the synthesized peptide. mtoz-biolabs.com When coupled with a chromatographic system (LC-MS), it becomes a powerful tool for both identification and purity assessment. researchgate.net For this compound (C8H16N2O3), the expected monoisotopic mass is 188.1161 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions to confirm the peptide sequence (Leucine-Glycine). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful analytical techniques for unambiguous structure elucidation. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for the confirmation of the covalent structure of this compound and can also be used to detect and quantify impurities, even those that are structurally similar to the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the chiral (enantiomeric) purity of the dipeptide. This typically requires a derivatization step to make the dipeptide volatile. For instance, the dipeptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed on a chiral GC column. cat-online.com This method can differentiate between racemization that occurred during synthesis versus during the analytical hydrolysis step itself. nih.gov

| Method | Information Provided | Key Findings for this compound |

|---|---|---|

| HPLC-UV | Chromatographic purity (percentage) mtoz-biolabs.com | Quantifies purity based on peak area at ~220 nm. creative-proteomics.com |

| LC-MS | Molecular weight confirmation and impurity identification. researchgate.net | Confirms expected mass (e.g., [M+H]+ at m/z 189.1234) and detects by-products. nih.gov |

| NMR (1H, 13C) | Unambiguous structural confirmation and quantification of impurities. | Provides a unique spectral fingerprint confirming the Leucyl-Glycine connectivity. |

| GC-MS (after derivatization) | Enantiomeric purity (D/L ratio). nih.gov | Determines the ratio of D-Leucylglycine to L-Leucylglycine in the sample. cat-online.com |

Enzymatic Interactions and Biocatalytic Studies of Dl Leucylglycine

Substrate Specificity and Kinetic Analysis with Peptidases

The interaction between DL-Leucylglycine and peptidases is characterized by the enzyme's ability to recognize and cleave the peptide bond between the leucine (B10760876) and glycine (B1666218) residues. This specificity and the rate of this reaction are fundamental to understanding the enzyme's function.

Various peptidases exhibit the ability to hydrolyze this compound. Leucine aminopeptidase (B13392206) (LAP), an exopeptidase, is well-known for cleaving N-terminal amino acid residues, particularly leucine, from peptides and proteins. units.it The hydrolysis of leucylglycine was one of the first activities described for this class of enzymes, initially observed in extracts from pig intestinal mucosa. units.it

Studies on peptidases from different sources have quantified their activity on leucylglycine. For instance, yeast dipeptidase demonstrates zero-order kinetics in the hydrolysis of L-leucylglycine under specific experimental conditions. frontiersin.org Aminopeptidase B from Escherichia coli has also been studied, and its kinetic parameters for leucylglycine hydrolysis have been determined. nih.gov Similarly, peptidases from fungi like Aspergillus oryzae show significant hydrolytic activity toward this dipeptide. nih.govnih.gov The kinetic parameters, which describe the efficiency and affinity of an enzyme for its substrate, are often determined using the Michaelis-Menten model. This model relates the reaction velocity to the substrate concentration. researchgate.netnih.gov

Below is a table summarizing kinetic data for the hydrolysis of leucylglycine by various enzymes.

| Enzyme Source | Enzyme Name | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH | Reference |

|---|---|---|---|---|---|---|

| Human Erythrocytes | Dipeptidase | 3.5 ± 0.6 | - | - | - | nih.gov |

| Escherichia coli K-12 | Aminopeptidase B | - | - | Much larger for cysteinylglycine (B43971) than leucylglycine | - | nih.gov |

| Leishmania species | Leucyl Aminopeptidase | - | - | ~63 (for L-leucyl-7-amido-4-methylcoumarin) | 8.5 | researchgate.net |

| Porcine Kidney | Leucine Aminopeptidase | - | - | - | ~9.1 | nih.gov |

Data for Vmax and kcat are often highly dependent on specific assay conditions and enzyme purity, and are not always reported in the same units.

The hydrolysis of this compound can be inhibited by various compounds, which provides valuable information about the active site and catalytic mechanism of the responsible peptidases. Studies on yeast dipeptidase found that its ability to hydrolyze leucylglycine was inhibited by several substances, including sodium sulfide (B99878) (Na2S), potassium cyanide (KCN), cysteine, and chelating agents like diethyl dithiocarbamate (B8719985) and versene. frontiersin.org

Peptidases from Aspergillus oryzae that act on leucylglycine are notably inhibited by chelating agents such as ethylenediaminetetraacetic acid (EDTA) and o-phenanthroline. nih.govnih.gov This suggests that these enzymes are metalloenzymes, requiring a metal ion for their activity, which is sequestered by the chelating agent. Furthermore, a derivative of the dipeptide, N-bromoacetyl-D-leucylglycine, has been identified as an irreversible inhibitor of peptidases. mdpi.com

| Enzyme Source | Inhibitor | Type of Inhibition | Reference |

|---|---|---|---|

| Yeast | Na2S, KCN, Cysteine, Hydrazine, Phenylhydrazine, Thioglycolic acid, Hydroxyquinoline, Diethyl dithiocarbamate, Versene, Mg++ ions | - | frontiersin.org |

| Aspergillus oryzae | EDTA, o-phenanthroline, Oxine | Inhibition by chelating agents | nih.govnih.gov |

| General Peptidases | N-bromoacetyl-D-leucylglycine | - | mdpi.com |

| Leishmania species | Bestatin, Apstatin, Actinonin, Arphamenine A, L-leucinol | Competitive | researchgate.net |

Dipeptidase Activity Profiling and Michaelis-Menten Kinetics

Structural Determinants of Enzyme-Dipeptide Recognition

Understanding how an enzyme specifically recognizes and binds this compound requires detailed structural information of the enzyme-substrate complex. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for this purpose, complemented by computational approaches.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including complex proteins like enzymes. oatext.com By crystallizing an enzyme in the presence of a substrate or an inhibitor, researchers can visualize the precise interactions within the active site that are responsible for binding and catalysis. researchgate.net While crystal structures for numerous peptidases exist, a publicly available structure of an enzyme in a complex specifically with this compound is not readily found. However, studies on related peptidases with other ligands reveal key features, such as the residues that form the binding pocket and the metal ions involved in catalysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for studying enzyme-ligand interactions in solution, providing information on the dynamics of the complex. nih.gov NMR can be used to monitor the hydrolysis of dipeptides by intact cells and their lysates, and to determine kinetic parameters. nih.gov It can also detect the binding of ligands to an enzyme by observing changes in the chemical shifts of the ligand or protein upon complex formation. While specific NMR studies detailing the binding of this compound to a peptidase active site are not prominent in the literature, the methodology is well-established for characterizing such interactions.

In the absence of direct experimental structures, computational modeling techniques such as molecular docking and molecular dynamics simulations are invaluable. These methods predict how a ligand like this compound fits into the active site of a peptidase and the nature of the interactions that stabilize the complex.

Molecular docking can screen large libraries of compounds to identify potential inhibitors or substrates for an enzyme. For peptidases like leucine aminopeptidase, docking studies have identified key hydrogen bonding and hydrophobic interactions between ligands and essential amino acid residues (e.g., Lys260, Asp265, Arg346) and the catalytic zinc ions in the active site. Such models can be used to rationalize the substrate specificity of the enzyme and to design novel inhibitors. These computational approaches provide a detailed, albeit theoretical, picture of the binding mode of dipeptides and help in understanding the catalytic mechanism at a molecular level.

Crystallographic and NMR Studies of Enzyme-DL-Leucylglycine Complexes

Role of this compound in Enzyme Activation and Regulation

While often studied as a substrate, the components of dipeptide hydrolysis or the dipeptide itself can influence enzyme activity through activation or regulation. Allosteric regulation, where a molecule binds to a site other than the active site to modulate activity, is a key mechanism in controlling metabolic pathways. frontiersin.orgnih.govmdpi.com

Several studies have shown that the activity of peptidases that hydrolyze leucylglycine is significantly affected by divalent metal ions. Leucylglycine dipeptidase from Aspergillus oryzae is markedly activated by zinc (Zn++) and cobalt (Co++) ions. nih.govnih.gov Similarly, yeast dipeptidase activity towards leucylglycine is activated by ferrous ions (Fe++). frontiersin.org These metal ions are often essential cofactors, playing a structural role or participating directly in the catalytic mechanism. Their presence can be considered a form of enzyme activation.

There is no direct evidence to suggest that this compound itself acts as a common allosteric regulator. frontiersin.orgnih.gov Allosteric regulators are typically molecules involved in a metabolic pathway that provide feedback to control the flux through that pathway. frontiersin.org While dipeptides can be involved in such pathways, the primary role of this compound in the reviewed literature is that of a substrate used to characterize the activity of various peptidases.

Investigating Novel Biocatalytic Pathways Involving this compound

The exploration of novel biocatalytic pathways for dipeptides such as this compound is a burgeoning field of research, moving beyond traditional hydrolysis studies to uncover new synthetic and functional applications. Scientists are increasingly focused on designing and implementing innovative enzymatic systems to produce, modify, and utilize this dipeptide in unique ways. This involves leveraging whole-cell biocatalysts and isolated enzymes to create pathways for producing valuable chemicals, functional materials, and understanding metabolic processes. d-nb.info

A foundational aspect of this compound's enzymatic interaction is its hydrolysis by aminopeptidases. Leucyl aminopeptidases (LAPs), for instance, are well-documented for their ability to cleave the peptide bond of L-leucylglycine. researchgate.netresearchgate.net Research on LAPs from various plant sources, such as kidney bean and squash, has shown that these metalloenzymes are stimulated by divalent metal ions like Mg²⁺ and Mn²⁺ and exhibit optimal activity at alkaline pH. researchgate.netresearchgate.net Evidence from squash cotyledons suggested the presence of a specific peptidase that hydrolyzed L-leucylglycine more rapidly than other known enzymes in the tissue, indicating the existence of specialized biocatalytic systems in nature. researchgate.net

Table 1: Enzymatic Hydrolysis of Leucylglycine by Plant-Derived Leucyl Aminopeptidases (LAPs)

| Enzyme Source | Optimal pH | Activating Metal Ions | Key Research Finding | Reference |

|---|---|---|---|---|

| Kidney Bean LAP | ~9.3 (Mn²⁺ activated) | Mg²⁺, Mn²⁺ | The rate of peptide hydrolysis is influenced by the P1 and P2 amino acid residues. | researchgate.net |

| Squash Cotyledon Peptidase | Not Determined | Not Specified | A distinct peptidase was identified that hydrolyzed L-leucylglycine more rapidly than other peptidases present. | researchgate.net |

| General Swine Kidney LAP | ~9.1 (Mn²⁺ activated) | Mn²⁺, Mg²⁺ | The optimal pH for hydrolysis of leucylglycine with Mn²⁺ activation is near 9.1. | researchgate.net |

Building on this, novel research is exploring the integration of dipeptides into dynamic systems. One innovative approach involves the transient formation of self-assembling nanostructures driven by competing enzymatic reactions. nih.gov In a model system using tripeptides, the enzyme α-chymotrypsin was used to both form and hydrolyze peptides, leading to the temporary creation of supramolecular structures. nih.gov This concept of biocatalytic pathway selection, where the kinetics of enzymatic synthesis and degradation control the lifetime of a functional nanostructure, represents a frontier for this compound. Such pathways could be designed to control the assembly and disassembly of materials for applications in biomedicine or nanotechnology.

Furthermore, the discovery of leucylglycine as a natural metabolite in plants points to uncharacterized biosynthetic and degradation pathways. A metabolomic analysis of Ornithogalum caudatum (Sea Onion) at different growth stages revealed that the concentration of leucylglycine significantly decreases as the plant ages. acs.org This finding strongly suggests the presence of active enzymatic pathways that regulate the levels of this dipeptide, although the specific enzymes and metabolic routes remain to be identified.

Table 2: Relative Abundance of Leucylglycine in Ornithogalum caudatum at Different Growth Years

| Growth Stage | Relative Concentration of Leucylglycine | Implication | Reference |

|---|---|---|---|

| 1 Year (Y1) | Baseline (High) | The decreasing concentration suggests active metabolic consumption or conversion of leucylglycine as the plant matures, indicating a defined biological pathway. | acs.org |

| 3 Years (Y3) | Significantly Reduced vs. Y1 | ||

| 5 Years (Y5) | Significantly Reduced vs. Y1 |

The chiral nature of this compound, a racemic mixture of D-Leucylglycine and L-Leucylglycine, opens another avenue for novel biocatalysis. The development of stereospecific enzymatic pathways could allow for the selective synthesis of one enantiomer or the conversion of the racemic mixture into a single, desired stereoisomer. europa.eu This can be achieved through dynamic kinetic resolution or the use of chiral-selective enzymes such as D- or L-amino acid oxidases, which act on the constituent amino acids. europa.euacs.org The ability to produce enantiomerically pure dipeptides is crucial for pharmaceutical applications where stereochemistry dictates efficacy and safety. chemimpex.com The design of whole-cell biocatalysts, for example in engineered E. coli, could provide a self-sufficient system for such stereoselective transformations, offering a green and efficient alternative to traditional chemical synthesis. d-nb.info

Biological Transport, Cellular Uptake, and Distribution Mechanisms of Dl Leucylglycine

Characterization of Peptide Transporter Systems (e.g., PepT1, PepT2) for Dipeptides

The transport of di- and tripeptides across biological membranes is primarily mediated by proton-coupled oligopeptide transporters (POTs or PepTs), a part of the Solute Carrier (SLC) superfamily. mdpi.com The two most extensively studied isoforms are PepT1 (SLC15A1) and PepT2 (SLC15A2), which play crucial roles in the absorption of dietary peptides in the small intestine and the reabsorption of peptides in the kidneys. mdpi.comnih.govphysiology.org

PepT1 is characterized as a high-capacity, low-affinity transporter, meaning it can move large quantities of peptides but requires higher concentrations to do so effectively. physiology.orgsolvobiotech.com It is predominantly expressed in the apical membrane of enterocytes in the small intestine and to a lesser extent in the S1 segment of renal proximal tubules. solvobiotech.comresearchgate.net Conversely, PepT2 is a low-capacity, high-affinity transporter, capable of binding and transporting peptides at much lower concentrations. physiology.orgresearchgate.net Its expression is prominent in the kidneys, where it works in concert with PepT1 to conserve peptide-bound amino acids, and it is also found in other tissues, including the brain. nih.govphysiology.orgresearchgate.net Both transporters are responsible for the uptake of a vast array of di- and tripeptides, as well as peptidomimetic drugs like β-lactam antibiotics and ACE inhibitors. mdpi.comnih.gov

| Transporter | Affinity | Capacity | Primary Location |

| PepT1 | Low | High | Small Intestine, Kidney (S1 segment) |

| PepT2 | High | Low | Kidney, Brain |

In Vitro Membrane Transport Assays and Flux Measurements

To study the interaction of dipeptides like DL-leucylglycine with peptide transporters, researchers utilize various in vitro assays. nih.gov These assays are critical for determining if a compound is a substrate or inhibitor of a specific transporter. nih.govnih.gov Common methods include:

Cell-based assays: These functional assays employ cell lines that naturally or recombinantly express the transporter of interest (e.g., Caco-2 cells, which express PepT1). nih.govresearchgate.net By measuring the uptake of a labeled compound (like radiolabeled this compound) into these cells over time, researchers can determine transport kinetics. researchgate.net

Membrane vesicle assays: This technique uses membrane preparations from cells overexpressing a specific transporter. solvobiotech.com These inside-out vesicles allow for the direct measurement of substrate translocation across the membrane, which is particularly useful for studying efflux transporters. solvobiotech.com

ATPase assays: This method is based on the principle that the transport process of many ABC transporters is coupled with ATP hydrolysis. An increase in ATPase activity in the presence of a test compound suggests it is a transported substrate. solvobiotech.com

Flux measurements in these assays quantify the rate of transport. For instance, studies with everted rings of the small intestine have been used to measure the uptake of glycyl-L-leucine, a related dipeptide. nih.gov Such experiments can reveal the sodium dependency and competitive inhibition of transport, providing insights into the underlying mechanisms. nih.gov

Expression and Functional Analysis of Transporters with this compound Substrate

The functional analysis of transporters with a specific substrate involves expressing the transporter in a model system, such as Xenopus oocytes or mammalian cell lines, and then measuring the uptake of the substrate. nih.govplos.orgfrontiersin.orgpeerj.com For this compound, this would involve incubating the expression system with the dipeptide and measuring its intracellular accumulation.

Studies on similar dipeptides have shown that their transport is often pH-dependent, a characteristic feature of the proton-coupled mechanism of PepT1 and PepT2. researchgate.net For example, the uptake of cyclic dipeptides has been shown to be inhibited by Glycylsarcosine, a classic PepT1 substrate, indicating a shared transport pathway. researchgate.net The functional expression of transporters like LAT1 and LAT2 has been examined using radiolabeled L-leucine, demonstrating the utility of such approaches in characterizing amino acid and peptide transport. nih.govnih.gov

Cellular Internalization Pathways and Efflux Mechanisms

Once at the cell surface, the internalization of dipeptides like this compound is primarily mediated by the aforementioned peptide transporters. However, other pathways can also be involved in the cellular uptake of molecules. These include various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. elifesciences.orgnih.gov The specific pathway utilized can depend on the physicochemical properties of the molecule and the cell type.

Efflux pumps, which are often ABC transporters, play a crucial role in extruding substances from the cell. solvobiotech.comgoogle.com These pumps can reduce the intracellular concentration of drugs and other xenobiotics, contributing to phenomena like multidrug resistance in cancer cells. While the direct interaction of this compound with specific efflux pumps is not extensively detailed, the general mechanisms of cellular efflux are well-established. For instance, the Tet38 efflux pump in Staphylococcus aureus has been studied for its role in drug efflux and host cell internalization. asm.org

Tissue Distribution and Localization Studies of Administered Dipeptides in Research Models

Following administration, the distribution of dipeptides in the body is influenced by their absorption, transport across various tissues, and metabolism. Radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies are instrumental in tracking the fate of these compounds in vivo. nih.govresearchgate.net

For example, a study on the closely related amino acid, 14C-leucine, in rats revealed that after oral administration, radioactivity was primarily distributed to the skin, skeletal muscle, and liver. nih.gov Such studies also identify major metabolites; in the case of leucine (B10760876), these include α-ketoisocaproic acid and β-hydroxy-β-methylbutyrate (HMB). nih.govresearchgate.net Interestingly, glycyl leucine was identified as a novel metabolite in the urine, indicating that dipeptide formation can be a metabolic route. nih.govresearchgate.net

Studies on cyclo(L-leucylglycine) in rats have shown rapid absorption from the intestine into the portal vein, with the compound remaining largely intact. cdnsciencepub.com The maximal absorptive capacity was observed in the duodenum and upper jejunum. cdnsciencepub.com This highlights the efficiency of intestinal dipeptide transport systems in mediating the uptake of these molecules into the systemic circulation.

Influence of Stereochemistry on Transport Efficiency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact biological activity, including transport across cell membranes. slideshare.net Many transport systems exhibit stereoselectivity, preferentially binding and transporting one stereoisomer over another. slideshare.netescholarship.org

The intestinal dipeptide transport system is known to be stereoselective. For instance, in the case of the antibiotic cefalexin, which exists as two diastereoisomers, the L-epimer shows a higher affinity for the transporter than the D-cefalexin. slideshare.netoup.com However, the L-epimer is also more susceptible to enzymatic degradation in the intestinal wall. slideshare.netoup.com This demonstrates that both transport and metabolism can be influenced by the stereochemistry of a compound.

Metabolic Fates and Degradation Pathways of Dl Leucylglycine in Biological Systems

Hydrolysis and Catabolism by Intracellular and Extracellular Peptidases

The initial and most critical step in the metabolism of DL-Leucylglycine is its hydrolysis, a process catalyzed by a class of enzymes known as peptidases. This cleavage of the peptide bond releases the individual amino acids, L-leucine and glycine (B1666218), making them available for other cellular processes.

Identification of Major Metabolic Enzymes

The breakdown of leucylglycine is facilitated by various peptidases present in different tissues and organisms. Research has identified several key enzymes involved in this process:

Dipeptidases: These enzymes are specialized in cleaving the peptide bond of dipeptides. Studies have shown that dipeptidases from various sources, including yeast and the mold Aspergillus oryzae, can effectively hydrolyze leucylglycine. semanticscholar.orgtandfonline.comtandfonline.com The activity of these enzymes can be influenced by the presence of metal ions. For instance, dipeptidase from Aspergillus oryzae requires zinc ions (Zn++) for the hydrolysis of leucylglycine. tandfonline.comtandfonline.com

Leucyl-Leucine Hydrolases: Enzymes from the bacterium Agrobacterium radiobacter have been shown to participate in the metabolism of cyclic dipeptides, including those containing leucine (B10760876) and glycine. researchgate.net

Aminopeptidases: While primarily acting on longer peptides, some aminopeptidases may also exhibit activity towards dipeptides like leucylglycine.

Intestinal Peptidases: In mammals, the small intestine is a major site of peptide digestion. Peptidases located on the brush border membrane and within the intestinal cells (cytosolic peptidases) are responsible for hydrolyzing di- and tripeptides absorbed from the diet. nih.gov Studies with rat jejunum have indicated that leucine-containing peptides are hydrolyzed before being transported into the intestinal cells. nih.gov

The table below summarizes some of the key enzymes and their roles in this compound hydrolysis.

| Enzyme/Enzyme Class | Source Organism/Tissue | Activators/Inhibitors | Role in this compound Metabolism |

| Dipeptidase | Aspergillus oryzae | Activated by Zn++ | Hydrolyzes the peptide bond of leucylglycine. tandfonline.comtandfonline.com |

| Dipeptidase | Yeast | Activated by Fe++ ions and dihydroxyphenylalanine. semanticscholar.org | Catalyzes the hydrolysis of leucylglycine. semanticscholar.org |

| Leucylglycine Hydrolase | Agrobacterium radiobacter | Not specified | Participates in the metabolism of related cyclic dipeptides. researchgate.net |

| Intestinal Peptidases | Rat Jejunum | pH-dependent | Hydrolyzes leucylglycine prior to amino acid transport. nih.gov |

Isotopic Labeling Studies to Trace Degradation Products

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. chempep.comthermofisher.com By replacing an atom in a molecule with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), researchers can follow the path of the labeled molecule and its breakdown products through various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR). chempep.comnih.govacs.org

While specific isotopic labeling studies exclusively on this compound are not extensively detailed in the provided search results, the principles of this methodology are well-established for amino acids and peptides. nih.govacs.orgresearchgate.net For example, studies using ¹³C-labeled amino acids have been instrumental in quantifying their incorporation into proteins and their catabolism. nih.govacs.org A study involving the intravenous administration of glycyl-leucine in rats showed a rapid disappearance from the plasma and an increase in the tissue concentrations of glycine and leucine, indicating efficient hydrolysis. portlandpress.com

A hypothetical isotopic labeling study of this compound could involve:

Synthesizing this compound with a labeled leucine (e.g., ¹³C₆-L-leucine) or glycine (e.g., ¹⁵N-glycine).

Introducing the labeled dipeptide into a biological system (e.g., cell culture, animal model).

Tracking the appearance of the isotopic label in downstream metabolites using mass spectrometry. This would allow for the direct measurement of the rate of hydrolysis and the flux of the constituent amino acids into their respective metabolic pathways.

Role of Constituent Amino Acids in Downstream Metabolism

Once hydrolyzed, the constituent amino acids, leucine and glycine, enter the general amino acid pool and participate in a wide array of metabolic processes. youtube.comlibretexts.org

Leucine Metabolism: Leucine is a branched-chain amino acid (BCAA) and is exclusively ketogenic, meaning its breakdown primarily yields acetyl-CoA and acetoacetate. wikipedia.org These molecules can be used for the synthesis of ketone bodies or can enter the citric acid cycle for energy production. The metabolism of leucine occurs in many tissues, but predominantly in muscle, adipose tissue, and the liver. wikipedia.org Leucine also plays a crucial role in promoting protein synthesis through the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway. wikipedia.org

Glycine Metabolism: Glycine is a non-essential amino acid with diverse metabolic roles. nih.gov It is a precursor for the synthesis of several important biomolecules, including:

Proteins: As a fundamental building block. nih.gov

Glutathione: A major antioxidant. nih.gov

Purines: The building blocks of DNA and RNA. youtube.com

Heme: A component of hemoglobin and cytochromes. youtube.com

Creatine: An important molecule for energy storage in muscle. youtube.com

Glycine can also be interconverted with another amino acid, serine, and its nitrogen can be transferred to other molecules through transamination reactions. nih.gov

Interconversion and Anabolic Pathways Involving Leucylglycine Moieties

Anabolic pathways are metabolic processes that build complex molecules from simpler ones, requiring an input of energy. pressbooks.pubthoughtco.com The formation of dipeptides from amino acids is an example of an anabolic reaction. thoughtco.combyjus.com While the primary metabolic fate of this compound is catabolic (breakdown), the reverse reaction, the synthesis of leucylglycine from leucine and glycine, is an anabolic process that occurs during protein synthesis.

The direct interconversion or utilization of the intact leucylglycine dipeptide in other anabolic pathways is not a major metabolic route. Dipeptides are generally considered short-lived intermediates that are rapidly hydrolyzed into their constituent amino acids. hmdb.cachemfont.ca However, some studies suggest that certain dipeptides may have signaling roles. hmdb.ca In specific contexts, such as in certain microorganisms, dipeptides can be taken up and then either hydrolyzed intracellularly or potentially modified. annualreviews.org

Excretion and Elimination Routes of Dipeptide Metabolites

The elimination of waste products from metabolism is essential for maintaining homeostasis. In the case of this compound, the primary metabolites are its constituent amino acids.

Amino Acid Reabsorption: In healthy individuals, amino acids that are filtered by the kidneys are almost completely reabsorbed back into the bloodstream in the renal tubules. researchgate.net Typically, the fractional excretion of amino acids is less than 0.5% of the filtered load. researchgate.net

Urea (B33335) Cycle: Excess nitrogen from amino acid catabolism is converted into urea in the liver and then excreted in the urine. nih.gov Studies tracking ¹⁵N-glycine have shown that a significant portion of the nitrogen is incorporated into urea. nih.gov

Dipeptide Excretion: The excretion of intact dipeptides in the urine is generally very low in healthy individuals due to efficient hydrolysis and reabsorption mechanisms in the kidneys. portlandpress.com However, in certain conditions or when dipeptides are administered intravenously at high concentrations, a small amount may be excreted. portlandpress.com For instance, a study in rats showed that only trace amounts of intravenously administered glycyl-leucine were excreted in the urine. portlandpress.com In contrast, dipeptides that are more resistant to hydrolysis, such as glycylsarcosine, are excreted to a much larger extent. portlandpress.com

The table below outlines the primary excretion routes for metabolites of this compound.

| Metabolite | Primary Excretion Route | Key Processes |

| Leucine | Minimal excretion as the amino acid itself. | Efficient reabsorption in the kidneys. researchgate.net Nitrogen is incorporated into urea for excretion. nih.gov |

| Glycine | Minimal excretion as the amino acid itself. | Efficient reabsorption in the kidneys. researchgate.net Nitrogen is incorporated into urea for excretion. nih.gov |

| Urea | Urine | Synthesized in the liver from excess amino acid nitrogen. nih.gov |

| Intact Dipeptide | Minimal to none in healthy individuals. | Efficient hydrolysis by peptidases and reabsorption. portlandpress.comresearchgate.net |

Advanced Structural and Conformational Analysis of Dl Leucylglycine

High-Resolution Spectroscopic Investigations

Spectroscopic methods are indispensable for probing the molecular structure of DL-leucylglycine at an atomic level. These techniques provide detailed insights into its conformation, chirality, and the intricate network of non-covalent interactions that govern its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. copernicus.org For this compound, ¹H and ¹³C NMR studies provide a wealth of information regarding the conformational preferences of the peptide backbone and the leucine (B10760876) side chain. oup.com

Key NMR parameters, such as chemical shifts, scalar coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), are sensitive to the dihedral angles (φ, ψ, and ω) that define the backbone conformation and the χ angles for the side chain. oup.com For instance, the vicinal coupling constant between the alpha-proton and the beta-protons of the leucine residue can reveal the population of different rotamers of the side chain. rsc.org Studies on similar dipeptides have shown that the formation of a peptide bond significantly alters the chemical shifts of the constituent amino acid protons, indicating a distinct electronic environment in the dipeptide compared to the free amino acids. oup.com The presence of both D- and L-isomers in this compound can lead to the observation of separate signals for each diastereomer, providing a means to study their individual conformational behaviors in solution. oup.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for Dipeptides This table is illustrative and actual values for this compound may vary based on solvent and experimental conditions.

| Proton | Typical Chemical Shift Range (ppm) |

| Amide NH | 7.5 - 8.5 |

| Leucine α-CH | 3.9 - 4.5 |

| Glycine (B1666218) α-CH₂ | 3.5 - 4.0 |

| Leucine β-CH₂ | 1.5 - 1.8 |

| Leucine γ-CH | 1.4 - 1.7 |

| Leucine δ-CH₃ | 0.8 - 1.0 |

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonds between the amide and carboxyl groups, which stabilize the crystal packing. nih.gov The presence of both enantiomers in the crystal lattice of this compound could result in either a racemic compound or a conglomerate, and X-ray crystallography can distinguish between these possibilities. While the crystal structure of L-lysine was the last of the 20 common amino acids to be determined due to difficulties in obtaining suitable crystals, techniques now exist to work with microcrystalline powders. cardiff.ac.uk

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Insights

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. harvard.edu It is an invaluable tool for studying the secondary structure of peptides and proteins. nih.gov Since this compound contains a chiral center at the α-carbon of the leucine residue, it is CD active.

The far-UV CD spectrum (typically 190-250 nm) is sensitive to the conformation of the peptide backbone. harvard.edu Characteristic CD signals can indicate the presence of ordered secondary structures like β-turns or random coil conformations. libretexts.org For a small dipeptide like this compound, the CD spectrum would likely be dominated by signals corresponding to a disordered or random coil structure in solution, though the presence of specific turn-like conformations cannot be ruled out without experimental data. libretexts.org Analysis of the CD spectrum can provide qualitative and sometimes quantitative information about the conformational ensemble of the dipeptide in different solvent environments. bbk.ac.uk

Table 2: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Random Coil | Low ellipticity above 210 nm, negative band near 195 nm |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the chemical bonds and functional groups within a molecule. wikipedia.orglibretexts.orgtanta.edu.eg These methods are particularly useful for studying the peptide backbone and the extent of hydrogen bonding. msu.edu A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules). libretexts.orgmsu.edu

In the IR and Raman spectra of this compound, characteristic bands corresponding to the amide group (Amide I, II, and III bands), carboxylic acid, and amine groups can be identified. The Amide I band (primarily C=O stretching) is particularly sensitive to the secondary structure and hydrogen bonding. core.ac.uk For example, a shift in the Amide I frequency can indicate the strength and nature of hydrogen bonds formed by the peptide carbonyl group. spectroscopyonline.com Similarly, the N-H stretching vibrations provide direct evidence of hydrogen bonding involving the amide proton. ias.ac.in Raman spectroscopy is especially useful for studying aqueous solutions due to the weak Raman scattering of water. acs.orgnih.gov

Table 3: Key Vibrational Frequencies in Peptides

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3400 | Stretching of the amide N-H bond |

| C=O Stretch (Amide I) | 1600 - 1700 | Stretching of the peptide carbonyl bond |

| N-H Bend (Amide II) | 1510 - 1580 | Bending of the N-H bond and stretching of the C-N bond |

| C-N Stretch (Amide III) | 1220 - 1300 | Combination of C-N stretching and N-H bending |

Molecular Dynamics Simulations and Computational Conformation Prediction

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering a dynamic, atomic-level view of molecular behavior.

Force Field Parameterization for Dipeptide Systems

Molecular dynamics simulations rely on a set of parameters known as a force field to describe the potential energy of a system as a function of its atomic coordinates. wustl.edu The accuracy of an MD simulation is highly dependent on the quality of the force field used. nsf.gov For dipeptides like this compound, force fields such as AMBER, CHARMM, GROMOS, and OPLS have been developed and refined over the years. wustl.edunih.gov

The parameterization process for these force fields involves fitting the potential energy functions to a combination of experimental data (e.g., from X-ray crystallography and NMR) and high-level quantum mechanical calculations. nih.gov For dipeptides, particular attention is paid to accurately reproducing the torsional energy profiles of the backbone dihedral angles (φ and ψ) and the side-chain dihedral angles (χ). sjtu.edu.cn The development of residue-specific force fields and the inclusion of terms like correctional maps (CMAPs) have significantly improved the ability of simulations to accurately model the conformational preferences of both folded and disordered peptides. nih.govsjtu.edu.cn The choice of water model in the simulation also has a significant impact on the conformational sampling of the dipeptide. nsf.govnih.gov

Table 4: Common Biomolecular Force Fields for Peptide Simulation

| Force Field | Key Features |

| AMBER | Widely used for proteins and nucleic acids, with continuous refinement of parameters. |

| CHARMM | Known for its detailed parameterization and the inclusion of CMAP corrections for improved backbone representation. |

| GROMOS | Parameterized to reproduce thermodynamic data, particularly solvation free energies. nih.gov |

| OPLS | Optimized for condensed-phase properties, with all-atom (OPLS-AA) and united-atom (OPLS-UA) versions. |

Conformational Sampling and Free Energy Landscape Analysis

The exploration of the conformational space available to this compound is accomplished through computational methods such as enhanced conformational sampling. nih.govnih.govresearchgate.net These techniques are designed to overcome the energy barriers that separate different conformational states, allowing for a thorough exploration of the molecule's potential shapes. nih.govresearchgate.net By systematically sampling these conformations, a free energy landscape can be constructed. nih.govbiorxiv.org This landscape provides a visual representation of the relative stability of different conformations, with low-energy regions corresponding to more stable and thus more probable structures. nih.govbiorxiv.org

The free energy landscape of a dipeptide is typically defined by the dihedral angles of its backbone, namely phi (φ) and psi (ψ). nih.gov For this compound, additional degrees of freedom are introduced by the chi (χ) angles of the leucine side chain. The analysis of this multi-dimensional landscape reveals the most stable conformations, which often include extended structures and various types of β-turns. nih.gov The relative populations of these conformations are determined by their respective free energies, which are influenced by a combination of intramolecular interactions, such as hydrogen bonds and steric hindrance, and interactions with the surrounding environment. researchgate.netresearchgate.net

Advanced molecular dynamics simulations, such as metadynamics, are powerful tools for mapping these complex energy landscapes. elifesciences.org These methods can reveal not only the major stable conformations but also transiently populated states that may be important for the molecule's function. elifesciences.org The resulting free energy surface provides a quantitative measure of the conformational preferences of the dipeptide. elifesciences.org

| Computational Method | Key Information Obtained | Relevance to this compound |

|---|---|---|

| Enhanced Conformational Sampling (e.g., Multicanonical MD) | Exploration of a wide range of molecular conformations, overcoming energy barriers. nih.govnih.gov | Allows for a comprehensive survey of the possible shapes of this compound. |

| Free Energy Landscape Analysis (e.g., Potential of Mean Force) | Provides a map of the relative stability of different conformations. nih.govbiorxiv.org | Identifies the most probable and energetically favorable structures of the dipeptide. |

| Metadynamics | Efficiently samples complex energy landscapes and identifies transition pathways between states. elifesciences.org | Can reveal the dynamic interconversion between different conformations of this compound. |

Influence of Solvent Environment on Dipeptide Conformation

The conformational preferences of dipeptides like this compound are profoundly influenced by the surrounding solvent. researchgate.netnih.govnih.gov The balance between intramolecular interactions and interactions with solvent molecules dictates the final conformational ensemble. researchgate.net

In the gas phase, where intermolecular interactions are absent, the conformational landscape of dipeptides is often dominated by structures that are stabilized by intramolecular hydrogen bonds, such as the C5 and C7 conformations. researchgate.net However, in a polar solvent like water, the situation changes dramatically. researchgate.netaip.org Water molecules can form hydrogen bonds with the peptide backbone, effectively competing with and disrupting the intramolecular hydrogen bonds. researchgate.net This leads to a stabilization of more extended conformations, such as the polyproline II (PPII) and α-helical (αR) structures, which are not typically stable in the gas phase. researchgate.netaip.org

The nature of the solvent has a significant impact on the conformational equilibrium. For instance, studies on similar dipeptides have shown that in a non-polar solvent like chloroform, more compact, internally hydrogen-bonded structures are favored. nih.govrsc.org In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol (B129727) and water promote more extended conformations. nih.govrsc.org This is due to the varying ability of the solvent to solvate the different parts of the dipeptide and to form hydrogen bonds. researchgate.net The interplay between the internal energy of the dipeptide and the solute-solvent interaction energy ultimately determines the relative stability of the different conformers. researchgate.net

| Solvent | General Effect on Dipeptide Conformation | Predominant Conformations (in similar systems) |

|---|---|---|

| Gas Phase | Favors intramolecularly hydrogen-bonded structures. researchgate.net | C5, C7 researchgate.net |

| Water (Polar Protic) | Stabilizes extended conformations through intermolecular hydrogen bonding. researchgate.netaip.org | Polyproline II (PPII), α-helix (αR) researchgate.netaip.org |

| Chloroform (Non-polar) | Promotes compact, internally hydrogen-bonded structures. nih.govrsc.org | C7eq nih.gov |

| Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | Favors a mixture of conformations, including β-hairpin and Ω-shape structures. rsc.org | β-hairpin, Ω-shape rsc.org |

| Methanol (Polar Protic) | Promotes a mix of conformations, similar to DMSO. rsc.org | β-hairpin, Ω-shape rsc.org |

Stereochemical Implications for Biological Activity and Recognition

The stereochemistry of a molecule is a critical determinant of its biological activity. nih.govnih.gov In the case of dipeptides, the specific arrangement of atoms in three-dimensional space can profoundly influence how they interact with biological targets such as receptors and enzymes. nih.govnih.gov this compound, being a racemic mixture of D-leucylglycine and L-leucylglycine, introduces an additional layer of complexity.

The chirality of the constituent amino acids plays a pivotal role in biological recognition processes. nih.govacs.org Biological systems are inherently chiral and often exhibit a high degree of stereospecificity. tubitak.gov.tr For instance, the transport of molecules across cell membranes can be mediated by stereoselective transporter proteins. nih.gov This means that one stereoisomer may be readily transported into a cell while the other is not, leading to significant differences in their biological effects. nih.gov

Furthermore, the interaction of a dipeptide with a protein binding site is highly dependent on a precise "snugness of fit," where the three-dimensional shape of the ligand complements that of the receptor. tubitak.gov.tr Even subtle changes in stereochemistry can alter this fit, leading to a loss or modification of biological activity. nih.gov The inflammatory potential of muramyl dipeptides, for example, has been shown to be dependent on the stereochemistry of the first amino acid in the peptide chain. nih.gov

The presence of both D- and L-isomers in this compound means that it has the potential to interact with a wider range of biological targets, or that the two isomers may have distinct, or even opposing, biological activities. The L-isomer may interact with systems that recognize L-amino acids, while the D-isomer could interact with different targets or act as an inhibitor. Therefore, understanding the stereochemical implications is essential for predicting the biological role and potential therapeutic applications of this dipeptide.

Interactions of Dl Leucylglycine with Biological Macromolecules and Assemblies

Binding Studies with Non-Enzymatic Proteins

The interaction of small peptides like DL-leucylglycine with non-enzymatic proteins is a crucial area of study. While much research focuses on enzymatic cleavage of peptides, non-covalent binding events are also significant. These interactions can modulate protein function, influence transport processes, or affect the protein's conformation.

Equilibrium Dialysis and Surface Plasmon Resonance (SPR) for Binding Affinity

Determining the binding affinity between a dipeptide and a protein is essential for characterizing their interaction. Equilibrium dialysis and Surface Plasmon Resonance (SPR) are two powerful techniques used for this purpose.

Equilibrium Dialysis is a classic method for measuring the binding of a small molecule (ligand) to a macromolecule (protein). thermofisher.com The technique involves a semi-permeable membrane that allows the ligand to pass through but retains the larger protein. thermofisher.com By measuring the concentration of the ligand in the protein-containing and protein-free compartments at equilibrium, the amount of bound ligand can be determined, and from this, the dissociation constant (Kd), a measure of binding affinity, can be calculated. thermofisher.com While a robust and accepted method, equilibrium dialysis can be time-consuming. thermofisher.com

Surface Plasmon Resonance (SPR) is a more modern, label-free optical technique that allows for the real-time analysis of molecular interactions. creativebiomart.netcytivalifesciences.comnih.gov In a typical SPR experiment, one molecule (the ligand, which could be a protein) is immobilized on a sensor chip, and the other molecule (the analyte, such as this compound) is flowed over the surface. creativebiomart.netcytivalifesciences.com Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. creativebiomart.netcytivalifesciences.com This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. creative-biolabs.com SPR is highly sensitive and can be used to study a wide range of interactions, including those involving small molecules and proteins. cytivalifesciences.comcreative-biolabs.com

| Technique | Principle | Information Obtained | Advantages |

| Equilibrium Dialysis | A semi-permeable membrane separates a protein solution from a ligand solution. At equilibrium, the concentration difference of the ligand is used to determine binding. thermofisher.com | Dissociation constant (Kd) | Standard and reliable method for determining non-bound drug fraction. thermofisher.com |